Methyl 5-anilino-5-oxopentanoate
Description
Methyl 5-anilino-5-oxopentanoate is an organic compound featuring a pentanoate backbone with a methyl ester group at one terminus, a ketone at the fifth carbon, and an anilino (phenylamino) substituent.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 5-anilino-5-oxopentanoate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)9-5-8-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) |
InChI Key |
FUHOJUMIOGEEHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-anilino-5-oxopentanoate can be synthesized through a multi-step process. One common method involves the reaction of aniline with methyl 5-oxopentanoate under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-anilino-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives .
Scientific Research Applications
Methyl 5-anilino-5-oxopentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-anilino-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-(Dimethylamino)-5-Oxopentanoate
- Structure: Replaces the anilino group with a dimethylamino substituent.
- Molecular Formula: C₈H₁₅NO₃ .
- Molecular Weight : 173.212 g/mol .
- Key Differences: The dimethylamino group is electron-donating, altering electronic distribution compared to the electron-withdrawing anilino group.
- Applications : Likely used as a synthetic intermediate in pharmaceuticals due to its simpler structure .
5-(Methyl(Phenyl)Amino)-5-Oxopentanoic Acid
- Structure : Carboxylic acid analog of the target compound.
- Molecular Formula: C₁₂H₁₅NO₃ .
- Molecular Weight : 221.256 g/mol .
- Key Differences: The carboxylic acid group increases polarity and acidity (pKa ~4-5), contrasting with the ester’s neutrality. Potential for salt formation, enhancing solubility in aqueous environments .
Methyl 5-(Benzylamino)-3-Oxopentanoate
Methyl 5-Amino-2-(4-Nitro-1-Oxoisoindolin-2-Yl)-5-Oxopentanoate
- Structure : Features a nitro-substituted isoindolinyl group at position 2.
- Molecular Formula : C₁₄H₁₅N₃O₆ .
- Molecular Weight : 321.29 g/mol .
- Key Differences: Nitro group increases reactivity (e.g., reduction to amine) and may confer instability under acidic conditions.
Structural and Physicochemical Comparison Table
Key Research Findings
- Electronic Effects: The anilino group in this compound may enhance resonance stabilization compared to aliphatic amines (e.g., dimethylamino), influencing reactivity in nucleophilic acyl substitutions .
- Solubility Trends: Ester derivatives (e.g., Methyl 5-(benzylamino)-3-oxopentanoate) exhibit lower water solubility than carboxylic acid analogs (e.g., 5-(Methyl(phenyl)amino)-5-oxopentanoic acid) due to reduced hydrogen bonding capacity .
- Synthetic Utility: Compounds like Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate highlight the use of nitro groups as directing moieties in heterocyclic synthesis .
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